

# Tos-PEG9-Boc: A Building Block for Stable, Non-Cleavable PROTAC Linkers

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Compound of Interest		
Compound Name:	Tos-PEG9-Boc	
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In the landscape of targeted protein degradation, the linker connecting the two active ends of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its efficacy. A frequent question among researchers is whether a given linker is cleavable or non-cleavable under physiological conditions. **Tos-PEG9-Boc**, a widely used synthetic building block, is instrumental in constructing PROTACs with non-cleavable linkers, ensuring the stable association of a target protein with an E3 ligase for effective degradation.

**Tos-PEG9-Boc** is not a complete linker itself but a heterobifunctional reagent used in the modular synthesis of PROTACs. Its classification as a precursor to a "non-cleavable" linker stems from the high stability of its core polyethylene glycol (PEG) chain in the intracellular environment. The terminal tosyl (Tos) and tert-butoxycarbonyl (Boc) groups are not intended to be part of the final PROTAC; they are functional and protecting groups that facilitate the stepwise and controlled assembly of the final molecule.

### **Understanding Cleavable vs. Non-Cleavable Linkers**

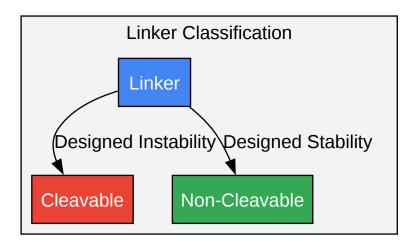
The primary distinction between cleavable and non-cleavable linkers lies in their intended behavior within the cell.[1][2]

 Cleavable Linkers: These are designed with specific chemical motifs that are labile under certain intracellular conditions.[2] Common cleavage mechanisms include hydrolysis in the acidic environment of lysosomes (pH 4.5-5.0), enzymatic cleavage by proteases like cathepsins, or reduction in the glutathione-rich environment of the cytoplasm.[2]



Non-Cleavable Linkers: These linkers are designed to be stable within the cellular environment.[3][4][5] In the context of Antibody-Drug Conjugates (ADCs), the payload is released only after the complete degradation of the antibody in the lysosome.[2] For PROTACs, a stable, non-cleavable linker is generally preferred to maintain the integrity of the bifunctional molecule, ensuring it can effectively and repeatedly bring the target protein and the E3 ligase into proximity.[6][7]

The diagram below illustrates the fundamental classification of these linker types.



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Figure 1: Fundamental classification of linkers.

### The Role of Tos-PEG9-Boc in PROTAC Synthesis

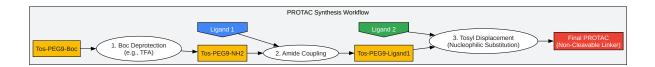
**Tos-PEG9-Boc** serves as a hydrophilic spacer with two distinct functionalities at its ends, allowing for the sequential attachment of the two different ligands of a PROTAC. The synthesis strategy generally involves the following steps:

- Deprotection of the Boc Group: The Boc group is a protecting group for an amine. It is
  removed under strong acidic conditions (e.g., trifluoroacetic acid, TFA) that are not
  encountered within a cell.[8][9][10] This deprotection step reveals a primary amine that can
  then be coupled to one of the PROTAC's ligands.
- Displacement of the Tosyl Group: The tosyl group is an excellent leaving group in nucleophilic substitution reactions.
   [7] The other PROTAC ligand, which contains a



nucleophilic functional group (like an amine or a hydroxyl group), will displace the tosyl group, forming a stable covalent bond.

Crucially, both the Boc and Tos groups are eliminated during the synthesis of the final PROTAC molecule. The resulting linker consists of the stable PEG9 chain.



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Figure 2: Synthetic workflow utilizing **Tos-PEG9-Boc**.

## **Comparative Stability of Linker Components**

The classification of the final linker as non-cleavable is based on the stability of its constituent parts under physiological conditions. The table below summarizes the conditions required for the cleavage of the different moieties of **Tos-PEG9-Boc** and compares them to the intracellular environment.



Moiety	Cleavage Conditions	Physiologically Relevant?	Classification in Final PROTAC
Boc Group	Strong acids (e.g., TFA, concentrated HCl)[8][10][11]	No	Absent (removed during synthesis)
Tosyl Group	Strong acids (e.g., HBr in acetic acid) or strong reducing agents (e.g., sodium in liquid ammonia)[12] [13]	No	Absent (removed during synthesis)
PEG Chain	Generally stable, can undergo slow oxidative metabolism[14]	Yes (but not considered a "cleavage" for linker classification)	Stable (Non- Cleavable)

As the data indicates, the conditions necessary to cleave the Boc and Tosyl groups are harsh and not present within a living cell. The physiological pH of the cytosol is typically around 7.2-7.4, while even the more acidic environments of endosomes and lysosomes (pH 4.5-6.5) are not sufficient to induce cleavage of these groups.[15][16][17][18] Similarly, the intracellular reductive environment is not potent enough to cleave the stable sulfonamide bond of the tosyl group.[19]

### **Conclusion**

**Tos-PEG9-Boc** is a synthetic tool for the construction of PROTACs with non-cleavable linkers. The Boc and Tosyl groups are functionalities that facilitate a controlled and stepwise synthesis and are not present in the final, biologically active PROTAC molecule. The resulting PEG9 linker provides a stable, hydrophilic spacer that maintains the integrity of the PROTAC, allowing it to effectively induce the degradation of the target protein. Researchers can confidently use **Tos-PEG9-Boc** in their synthetic strategies with the understanding that it will lead to a stable, non-cleavable final linker, which is often desirable for optimal PROTAC performance.



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